1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine
Overview
Description
1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine, also known as Boc-Cp-Pip, is an organocatalyst that is used in the synthesis of a variety of compounds. It is a cyclic organocatalyst that is composed of a piperidine ring containing a Boc (t-butyloxycarbonyl) group and a 1-ethoxycarbonyl-cyclopropyl group. Boc-Cp-Pip has been used in a variety of synthetic processes, such as the synthesis of amides, esters, and cyclic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, it has been used in the synthesis of polymers and polyelectrolytes.
Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis of Pyrrolo[1,2-b][1,2,4]Triazines : 1-NH-BOC protected 1,2-diaminopyrroles, related to 1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine, have been utilized in a one-pot route for the synthesis of highly substituted pyrrolo[1,2-b][1,2,4]triazines, a compound class with potential pharmacological applications. This synthesis involved cleavage of the protecting group and reaction with 1,2-dicarbonyl compounds (Attanasi et al., 1997).
Development of Novel Dendritic Melamines : 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), closely related to the chemical structure , was used in the synthesis of new meta-tri- and dimeric N-substituted melamines. These compounds were integral in creating new G-2 melamine dendrimers, which have potential applications in nanotechnology and drug delivery (Sacalis et al., 2019).
Lithiation-Substitution Reactions : Studies on lithiation-substitution reactions of N-Boc N-alkyl cyclopropyl amines, which share structural similarities with this compound, have shown potential for creating diverse bicyclic spiro or endo fused N-Boc amines. These findings are significant for the development of novel pharmaceutical compounds (Park & Beak, 1996).
Synthesis of Piperidine Derivatives : Rhodium-catalyzed C−H insertions and cyclopropanations of donor/acceptor carbenes using N-Boc-piperidine demonstrated a method for synthesizing positional analogues of methylphenidate. This showcases the chemical's potential in developing novel therapeutic compounds (Liu et al., 2019).
Application in Organic Synthesis : The study of the synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) revealed the potential of N-Boc protected piperidines in the creation of compounds for GPCR (G-protein-coupled receptor) targets, indicating their relevance in pharmaceutical research (Xie et al., 2004).
Enantioselective Synthesis : The lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, related to this compound, has been developed for a general and enantioselective synthesis of pharmaceutically relevant compounds (Sheikh et al., 2012).
properties
IUPAC Name |
tert-butyl 4-(1-ethoxycarbonylcyclopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-20-13(18)16(8-9-16)12-6-10-17(11-7-12)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBJHMUNFELRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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